
N'-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzothiazole ring and a urea moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea typically involves the reaction of 2-aminobenzothiazole with an appropriate isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction may require a catalyst such as triethylamine to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The urea moiety may also play a role in binding to proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea.
Benzothiazole: A simpler compound with similar biological activities.
N-Methylurea: A related compound with different chemical properties.
Uniqueness
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea is unique due to its combination of a benzothiazole ring and a urea moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
63879-96-9 |
|---|---|
Molecular Formula |
C13H17N3O3S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-(2,2-dimethoxyethyl)-1-methylurea |
InChI |
InChI=1S/C13H17N3O3S/c1-16(8-11(18-2)19-3)13(17)15-12-14-9-6-4-5-7-10(9)20-12/h4-7,11H,8H2,1-3H3,(H,14,15,17) |
InChI Key |
QDIAOJAUDQPPMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(OC)OC)C(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


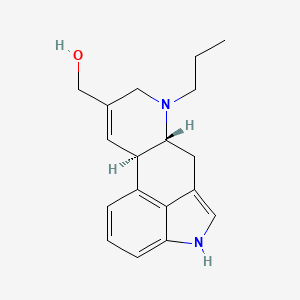
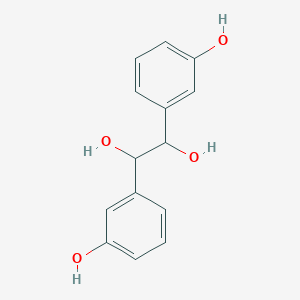

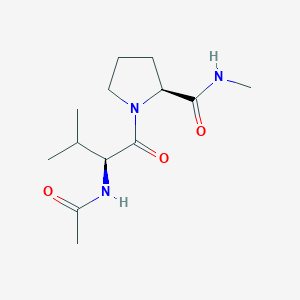

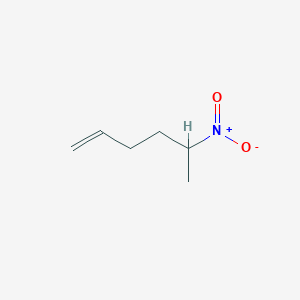


![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)

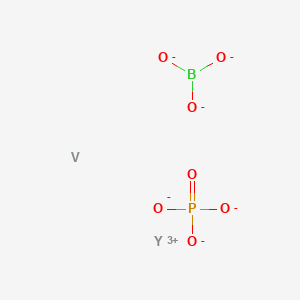
![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
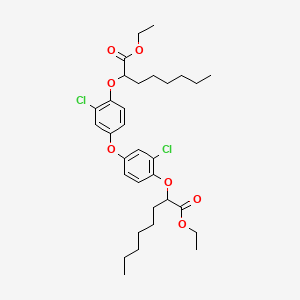
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)
